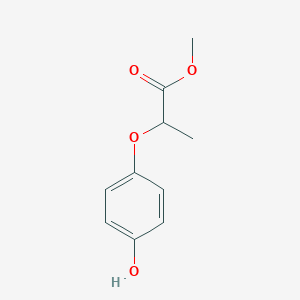

Methyl 2-(4-hydroxyphenoxy)propanoate

Description

Methyl 2-(4-hydroxyphenoxy)propanoate, identified by its CAS number 60075-04-9 for the racemate and 96562-58-2 for the (R)-enantiomer, is a solid, white or off-white crystalline compound. ontosight.ai Its molecular structure and properties are a direct consequence of its constituent functional groups.

Table 1: Chemical Properties of Methyl 2-(4-hydroxyphenoxy)propanoate

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂O₄ |

| Molecular Weight | 196.2 g/mol |

| Melting Point | 64-67 °C (for R-enantiomer) chemimpex.comsigmaaldrich.comgoogle.com |

| Appearance | White or off-white crystalline solid ontosight.ai |

| Solubility | Moderately soluble in organic solvents like ethanol (B145695) and dichloromethane; limited solubility in water. ontosight.aicymitquimica.com |

The chemical structure of Methyl 2-(4-hydroxyphenoxy)propanoate is characterized by two primary functional groups that define its classification and reactivity. ontosight.aicymitquimica.com

Phenol (B47542) Ether : The molecule contains a phenoxy group (a benzene (B151609) ring attached to an oxygen atom), which is further substituted with a hydroxyl (-OH) group, making it a hydroxyphenoxy group. The oxygen atom of this phenoxy moiety is linked to the propanoate backbone, forming an ether linkage. This classifies the compound as a phenol ether. ontosight.ai

Propanoate Ester : The compound is derived from propanoic acid. It features a propanoate group where the carboxylic acid's hydroxyl group is replaced by a methoxy (B1213986) group (-OCH₃), forming a methyl ester. This ester functional group is a key site for chemical reactions such as hydrolysis. ontosight.aicymitquimica.com

The structure consists of a central propanoic acid backbone. A 4-hydroxyphenoxy group is attached to the second carbon (alpha-carbon) of this backbone, and a methyl ester group is at the carboxyl end. ontosight.ai

Methyl 2-(4-hydroxyphenoxy)propanoate serves as a crucial intermediate in the synthesis of various organic molecules. ontosight.aigoogle.com Its primary significance lies in the agrochemical industry, specifically in the production of aryloxyphenoxypropionate (APP) herbicides. mdpi.comresearchgate.netacs.org These herbicides are a class of compounds that selectively control gramineous (grassy) weeds in broadleaf crops. mdpi.comjlu.edu.cn

The APP herbicides function by inhibiting the enzyme acetyl-CoA carboxylase (ACCase) in susceptible grass species, which is essential for fatty acid synthesis and ultimately leads to the plant's death. mdpi.comresearchgate.netjlu.edu.cn Methyl 2-(4-hydroxyphenoxy)propanoate provides the core phenoxypropionate structure required for these herbicides. researchgate.net Through further chemical modifications, it is converted into a range of commercial herbicides. For instance, it is an intermediate in the synthesis of (±)-Fluazifop, a grass-selective herbicide. chemicalbook.comchemicalbook.com Research has focused on synthesizing novel quinazolinone-phenoxypropionate derivatives from this intermediate to develop new herbicides with improved activity and crop safety. mdpi.comacs.orgmdpi.com

Table 2: Role as an Intermediate in Herbicide Synthesis

| Herbicide Class | Target Enzyme | Precursor Compound |

|---|

The second carbon atom of the propanoate chain in Methyl 2-(4-hydroxyphenoxy)propanoate is a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)-Methyl 2-(4-hydroxyphenoxy)propanoate and (S)-Methyl 2-(4-hydroxyphenoxy)propanoate. cymitquimica.comontosight.ai

The stereochemistry of this compound is of paramount importance in agrochemical research because the herbicidal activity of aryloxyphenoxypropionate herbicides is highly dependent on the specific enantiomer used. chemimpex.comontosight.ai The (R)-enantiomer, often denoted as Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate, is the biologically active form that effectively inhibits the ACCase enzyme. mdpi.comresearchgate.nethbmedipharm.com The (S)-enantiomer, in contrast, exhibits significantly lower or no herbicidal activity.

This enantiomeric specificity is crucial in the pharmaceutical and agrochemical industries, where using an enantiomerically pure compound can lead to greater efficacy and reduce the environmental load by eliminating the inactive isomer. chemimpex.com Consequently, much research has been dedicated to the asymmetric synthesis of the (R)-enantiomer to produce highly effective and selective herbicides. ontosight.ai The synthesis of new herbicidal derivatives often starts specifically from (R)-(+)-2-(4-hydroxyphenoxy)propanoic acid, which is derived from its methyl ester, to ensure the final product has the correct stereochemistry for biological activity. mdpi.comjlu.edu.cn

Structure

3D Structure

Propriétés

IUPAC Name |

methyl 2-(4-hydroxyphenoxy)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-7(10(12)13-2)14-9-5-3-8(11)4-6-9/h3-7,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUYSCNGPNOYZMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001225645 | |

| Record name | Propanoic acid, 2-(4-hydroxyphenoxy)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001225645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60075-04-9 | |

| Record name | Propanoic acid, 2-(4-hydroxyphenoxy)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60075-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 2-(4-hydroxyphenoxy)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001225645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Routes for Methyl 2 4 Hydroxyphenoxy Propanoate

Conventional Chemical Synthesis Pathways

Conventional synthesis of Methyl 2-(4-hydroxyphenoxy)propanoate relies on well-established organic chemistry reactions. These pathways are broadly categorized into esterification and nucleophilic substitution approaches, each with distinct methodologies and outcomes.

Esterification Reactions of 2-(4-hydroxyphenoxy)propionic Acid

A primary route to obtaining Methyl 2-(4-hydroxyphenoxy)propanoate is through the esterification of 2-(4-hydroxyphenoxy)propionic acid. This reaction typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

The direct esterification of 2-(4-hydroxyphenoxy)propionic acid with an excess of an alcohol like methanol (B129727), in the presence of a distillable acid catalyst, is a common method. google.comgoogle.com Catalysts such as hydrochloric acid or hydrogen chloride are frequently used. google.com The reaction is typically carried out at temperatures ranging from 20°C to 150°C and pressures from 0.05 to 5 bar. google.comgoogle.com In one example, 2-(4-hydroxyphenoxy)propionic acid was refluxed with a five-fold molar excess of methanol and a catalytic amount of 36% hydrochloric acid for two hours. google.com After removing the solvent, this single-stage process yielded the methyl ester with a purity of 95.9%. google.com

To achieve higher purity levels, multi-stage catalytic processes have been developed. google.com These methods involve sequential esterification steps without intermediate purification of the product. google.com A process has been described where the initial esterification product is subjected to at least one additional esterification stage. google.com For instance, after an initial reaction, the crude product was again refluxed with fresh methanol and hydrochloric acid for 1.5 hours. google.com A subsequent third stage, involving refluxing with methanol without additional acid, followed by passing nitrogen through the mixture under reduced pressure, resulted in a final product with a purity of 99.6%. google.com This multi-stage approach successfully produces Methyl 2-(4-hydroxyphenoxy)propionate with purities greater than 99%, a water content below 0.1%, and minimal halide and other impurities. google.com

| Number of Stages | Ester Content (%) | Chloride Value (ppm) |

|---|---|---|

| 1 | 95.9% | 2100 ppm |

| 3 | 99.6% | 33 ppm |

| Parameter | General Range | Preferred Range | More Preferred Range |

|---|---|---|---|

| Temperature | 20°C to 150°C | 40°C to 130°C | 50°C to 120°C |

| Pressure | 0.05 to 5 bar | - | - |

| Molar Ratio (Alcohol:Acid) | 1:1 to 30:1 | 1.5:1 to 20:1 | 2:1 to 15:1 |

| Molar Ratio (Catalyst:Alcohol) | 0.0001:1 to 0.1:1 | 0.001:1 to 0.05:1 | 0.005:1 to 0.03:1 |

Nucleophilic Substitution Approaches

An alternative synthetic route involves nucleophilic substitution, where a phenoxide ion attacks an electrophilic carbon atom. This method provides a direct way to form the ether linkage characteristic of the target molecule.

This one-step method involves the condensation reaction between a halogenated methyl propionate (B1217596) and hydroquinone (B1673460) in the presence of a base and a polar aprotic solvent. google.com Specifically, (S)-(-)-2-methyl chloropropionate, (S)-(-)-2-methyl bromopropionate, or (S)-(-)-2-methyl iodopropionate can be used as the halogenated ester. google.com The reaction is carried out by mixing the reactants with an alkaline reagent in a polar aprotic solvent at temperatures between 70°C and 100°C for 2 to 3 hours. google.com This approach is noted for its simple process and high yield of the desired (R)-(+)-2-(4-hydroxyphenoxy) methyl propionate. google.com

Utilization of Phase Transfer Catalysis for Stereoselective Synthesis

Phase transfer catalysis (PTC) has emerged as a powerful technique for conducting stereoselective syntheses. In the context of producing chiral 2-phenoxypropanoates, PTC facilitates the asymmetric alkylation of precursors, such as glycine (B1666218) derivatives or malonates, to create chiral centers with high enantioselectivity. austinpublishinggroup.comresearchgate.net This methodology is particularly relevant for the synthesis of optically active Methyl 2-(4-hydroxyphenoxy)propanoate.

The core principle involves using a chiral phase transfer catalyst, often derived from cinchona alkaloids, which transports a reactant from an aqueous phase to an organic phase where the reaction occurs. austinpublishinggroup.com The catalyst forms a chiral ion pair with the reacting species, creating a sterically defined environment that directs the approach of the electrophile to one face of the nucleophile, resulting in an enantiomerically enriched product. austinpublishinggroup.com For instance, the asymmetric α-alkylation of tert-butyl α-methylmalonates using a binaphthyl-modified chiral quaternary ammonium (B1175870) salt as the catalyst has been shown to produce chiral building blocks with excellent enantioselectivities (up to 98% ee) and high chemical yields (up to 99%). researchgate.net This approach can be adapted for the reaction between a hydroquinone derivative and a methyl 2-halopropanoate to stereoselectively form the ether linkage in Methyl 2-(4-hydroxyphenoxy)propanoate.

The structure of the catalyst is critical for its effectiveness. Catalysts are designed to provide steric shielding to three faces of a theoretical tetrahedron around the central nitrogen atom, leaving one face open for the reaction to proceed, thus ensuring high asymmetric induction. austinpublishinggroup.com

Strategies for Minimizing Racemization in Optically Active Preparations

Maintaining the optical purity of chiral intermediates and final products is a critical challenge in asymmetric synthesis. Racemization, the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers, can be triggered by factors such as heat, light, or chemical reagents, particularly acids and bases. ontosight.aisciencemadness.org Several strategies can be employed to minimize this loss of stereochemical integrity during the preparation of optically active compounds like Methyl 2-(4-hydroxyphenoxy)propanoate.

Key factors that influence racemization include the choice of solvent, temperature, and the presence of certain reagents. For instance, base-catalyzed racemization is a common issue, particularly during steps involving the activation of a carboxyl group. researchgate.net The mechanism often involves the abstraction of a proton from the chiral center, leading to a planar intermediate that can be re-protonated from either side, resulting in a racemic mixture. sciencemadness.org

Strategies to prevent or control racemization include:

Optimizing Reaction Conditions: Employing milder reaction conditions, such as lower temperatures and using weaker bases or acids, can significantly reduce the rate of racemization. ontosight.ai

Choice of Reagents: The selection of coupling reagents and activating agents is crucial. For example, in peptide synthesis, certain reagents are known to suppress racemization during the activation of amino acids. researchgate.net

Solvent Selection: The polarity and proticity of the solvent can influence the stability of the chiral center. The presence of water, for example, has been shown to affect the rate of racemization in certain reactions. sciencemadness.org

Dynamic Kinetic Resolution (DKR): While DKR involves in situ racemization of the starting material, a key requirement for its success is that the desired product does not racemize under the reaction conditions. taylorandfrancis.com This highlights the importance of choosing conditions where the product is stereochemically stable.

By carefully controlling these parameters, chemists can preserve the enantiomeric purity of optically active preparations, which is essential for the synthesis of high-quality, biologically active molecules. ontosight.ai

Biocatalytic and Enzymatic Synthesis Routes

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, operating under mild conditions, can catalyze reactions with remarkable chemo-, regio-, and enantioselectivity, making them ideal for the production of chiral compounds like Methyl 2-(4-hydroxyphenoxy)propanoate.

Enzymatic Resolution of Enantiomers from Racemic Mixtures

Kinetic resolution is a widely used enzymatic method to separate enantiomers from a racemic mixture. This technique exploits the ability of chiral biocatalysts, most commonly lipases, to selectively react with one enantiomer at a much faster rate than the other. nih.govunits.it For the synthesis of enantiomerically pure Methyl 2-(4-hydroxyphenoxy)propanoate, this can be applied either by enantioselective hydrolysis of a racemic ester or by enantioselective esterification of a racemic acid or alcohol. nih.govmdpi.com

In the hydrolysis of a racemic ester, such as (R,S)-Methyl 2-(4-hydroxyphenoxy)propanoate, a lipase (B570770) will preferentially hydrolyze one enantiomer (e.g., the R-ester) to the corresponding carboxylic acid (R-acid), leaving the other enantiomer (the S-ester) unreacted and in high enantiomeric excess. mdpi.comnih.gov This process typically follows Kazlauskas' rule, which predicts that for secondary alcohols, the R-enantiomer is preferentially hydrolyzed. mdpi.comresearchgate.net A variety of lipases have been screened for this purpose, with enzymes from Pseudomonas, Candida, and Thermomyces often showing high efficiency and selectivity. mdpi.commdpi.com

The table below summarizes findings from the kinetic resolution of related aryloxypropanoate esters, demonstrating the effectiveness of this method.

Regioselective Hydroxylation of Phenoxypropionic Acids by Fungal Peroxygenases

Fungal peroxygenases (UPOs) are versatile biocatalysts that can perform a wide range of oxygen transfer reactions, including the highly selective hydroxylation of aromatic compounds. nih.govmdpi.com This capability is particularly valuable for the synthesis of Methyl 2-(4-hydroxyphenoxy)propanoate, as it allows for the direct and regioselective introduction of a hydroxyl group onto the precursor, 2-phenoxypropionic acid (POPA).

The extracellular peroxygenase from the fungus Agrocybe aegerita has been shown to catalyze the H₂O₂-dependent hydroxylation of POPA to produce 2-(4-hydroxyphenoxy)propionic acid (HPOPA). researchgate.net This enzymatic reaction is highly regioselective, with the hydroxyl group being added almost exclusively at the para-position (C-4) of the phenyl ring, resulting in an isomeric purity of nearly 98%. researchgate.net Furthermore, the reaction exhibits enantioselectivity, yielding the desired R-isomer of HPOPA with an enantiomeric excess of 60%. researchgate.net

The mechanism involves the transfer of an oxygen atom from hydrogen peroxide to the substrate, a process confirmed by ¹⁸O-labeling experiments. researchgate.net This direct C-H to C-OH conversion represents a significant advantage over traditional chemical methods, which often require multiple steps involving protecting groups and harsh reagents. researchgate.netnih.gov Screening efforts have identified other fungal strains, such as Penicillium oxalicum and Aspergillus versicolor, that also exhibit this specific C-4 hydroxylation activity, opening avenues for potential industrial production of R-HPOPA. nih.gov

Directed Evolution of Lipases for Enantioselective Hydrolysis

While many wild-type enzymes exhibit useful catalytic properties, their performance is often not optimal for industrial applications. Directed evolution is a powerful protein engineering technique used to tailor enzymes for specific purposes by mimicking natural selection in the laboratory. rug.nl This approach has been successfully applied to improve the enantioselectivity, activity, and stability of lipases for the kinetic resolution of 2-(4-hydroxyphenoxy)propanoate esters. nih.govnih.gov

The process involves generating a large library of enzyme variants through random mutagenesis or gene recombination, followed by a high-throughput screening process to identify mutants with improved properties. rug.nl In a notable example, a lipase from Aspergillus oryzae (AOL) was subjected to two rounds of directed evolution to enhance its efficiency in resolving (R,S)-ethyl-2-(4-hydroxyphenoxy) propanoate ((R,S)-EHPP). nih.gov

The resulting mutant, AOL-3F38N/V230R, displayed significantly improved performance compared to the wild-type enzyme. nih.gov The key improvements are detailed in the table below.

This engineered biocatalyst demonstrates the potential of directed evolution to create highly efficient and selective enzymes for the production of key chiral intermediates for the agrochemical industry. nih.gov

Synthesis of Key Precursor Compounds

The primary and most crucial precursor for the synthesis of Methyl 2-(4-hydroxyphenoxy)propanoate is its corresponding carboxylic acid, 2-(4-hydroxyphenoxy)propanoic acid (HPOPA). google.com Several synthetic routes have been developed to produce HPOPA, often starting from readily available bulk chemicals like hydroquinone.

One common method involves the reaction of hydroquinone with an S-2-halopropanoic acid, such as S-2-chloropropanoic acid, or its corresponding ester in the presence of a base. google.comepo.org This Williamson ether synthesis directly forms the desired phenoxypropanoic acid structure. However, this reaction can suffer from drawbacks, including the over-alkylation of hydroquinone to form disubstituted byproducts and the oxidation of the hydroquinone starting material. google.comepo.org To mitigate these issues, an excess of hydroquinone is often used, and mild reducing agents may be added. google.comepo.org

Alternative routes start with protected or modified precursors. One approach involves the hydrolysis of 2-(4-acetoxyphenoxy)propanoic acid using an acid catalyst, which removes the acetyl protecting group to yield HPOPA. prepchem.com Another method uses p-benzyloxyphenol (the monobenzyl ether of hydroquinone) which reacts with ethyl 2-bromopropionate. The benzyl (B1604629) protecting group is then removed in a subsequent step via hydrogenolysis to give the final product. google.com

Preparation of 2-(4-hydroxyphenoxy)propionic Acid from Phenol (B47542) and Halogenated Propionic Acids

The formation of 2-(4-hydroxyphenoxy)propionic acid from phenolic starting materials and halogenated propionic acids is a key synthetic step. This transformation is typically achieved through a Williamson ether synthesis, a widely used method for forming ethers from an organohalide and an alkoxide or, in this case, a phenoxide. wikipedia.org The reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the halogenated propionic acid via an SN2 mechanism, displacing the halide. wikipedia.orgmasterorganicchemistry.com

In a common approach, phenol or a substituted phenol like hydroquinone is reacted with a halogenated propionic acid, such as S-2-chloropropionic acid or 2-bromopropionic acid, in the presence of a base. google.comepo.org The base, such as sodium hydroxide (B78521) or potassium carbonate, is crucial for deprotonating the phenolic hydroxyl group to generate the reactive phenoxide. google.com The reaction is typically conducted in a suitable solvent and may require heating to proceed at a practical rate. google.com

One documented method involves reacting phenol with S-2-chloropropionic acid and sodium hydroxide in water under an inert nitrogen atmosphere. google.com The mixture is heated for several hours to ensure the reaction goes to completion. google.com Challenges in this synthesis can include over-alkylation, particularly when using hydroquinone, which can lead to the formation of bis-acid byproducts. epo.org To mitigate such side reactions and prevent oxidation of hydroquinone which can result in colored impurities, a mild reducing agent may be employed during the process. epo.org

The general scheme for this reaction is as follows:

Figure 1: General reaction scheme for the synthesis of 2-(4-hydroxyphenoxy)propionic acid.

Below is a table summarizing typical reaction conditions for this synthesis.

| Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Temperature | Reaction Time | Ref. |

| Phenol | S-2-chloropropionic acid | Sodium Hydroxide | Water | 50-70 °C | 4-6 hours | google.com |

| Hydroquinone | S-2-halopropanoic acid | Base | Not Specified | Not Specified | Not Specified | epo.org |

Hydroxyl Group Protection Strategies in Multi-Step Syntheses

In the multi-step synthesis of complex organic molecules, protecting groups are essential tools to temporarily mask a reactive functional group to prevent it from interfering with reactions occurring at other sites in the molecule. cem.comorganic-chemistry.org The phenolic hydroxyl group in 2-(4-hydroxyphenoxy)propionic acid and its derivatives is reactive and can participate in various undesired side reactions. Therefore, its protection is a critical consideration in synthetic planning. fiveable.me

An ideal protecting group should be easy to introduce and remove in high yields, stable under the conditions of subsequent reaction steps, and should not interfere with other functional groups. organic-chemistry.orgresearchgate.net For phenolic hydroxyl groups, several classes of protecting groups are commonly employed. highfine.com

Common Protecting Groups for Phenolic Hydroxyls:

Ethers: Converting the hydroxyl group into an ether is a common protection strategy. cem.comhighfine.com

Alkoxyalkyl Ethers: Groups like methoxymethyl (MOM) and 2-tetrahydropyranyl (THP) are frequently used. They are stable to many reagents but can be easily removed under acidic conditions. highfine.com The introduction of these groups typically involves reacting the phenol with the corresponding chloride (e.g., MOM-Cl) in the presence of a non-nucleophilic base. highfine.com

Silyl (B83357) Ethers: Silyl ethers are among the most widely used protecting groups for hydroxyls due to their ease of formation, stability, and selective removal. highfine.com Common examples include trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBS), and triisopropylsilyl (TIPS). highfine.com Their stability to various reaction conditions is influenced by the steric bulk of the substituents on the silicon atom. highfine.com They are typically introduced by reacting the phenol with a silyl chloride (e.g., TBS-Cl) in the presence of a base like imidazole. Removal is commonly achieved using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF). highfine.com

The following table details common protecting groups for hydroxyl functions.

| Protecting Group | Abbreviation | Introduction Reagents | Deprotection Conditions | Stability |

| Methoxymethyl ether | MOM | MOM-Cl, DIEA/CH2Cl2 | Acidic conditions | Stable to bases, nucleophiles |

| 2-Tetrahydropyranyl ether | THP | Dihydropyran, acid catalyst | Mild acid (e.g., HOAc/THF/H2O) | Stable to bases, organometallics |

| tert-Butyldimethylsilyl ether | TBDMS or TBS | TBDMS-Cl, imidazole, DMF | Fluoride ions (e.g., TBAF), acid | Stable to bases, mild oxidation/reduction |

| Triisopropylsilyl ether | TIPS | TIPS-Cl, imidazole, DMF | Fluoride ions (e.g., TBAF), acid | More stable than TBDMS due to steric hindrance |

Chemical Reactivity, Transformation Pathways, and Reaction Mechanisms of Methyl 2 4 Hydroxyphenoxy Propanoate

Oxidative Transformations Involving the Hydroxyphenyl Moiety

The phenolic hydroxyl group on the aromatic ring is a primary site for oxidative transformations. The electron-donating nature of this group activates the ring, making it susceptible to oxidation.

Detailed research into enzymatic systems has shown that the core structure of this compound is involved in oxidative pathways. For instance, the fungal extracellular heme-thiolate peroxygenase from Agrocybe aegerita can catalyze the H₂O₂-dependent hydroxylation of 2-phenoxypropionic acid to create 2-(4-hydroxyphenoxy)propionic acid, the carboxylic acid precursor to the methyl ester. researchgate.net This reaction proceeds with high regioselectivity for the para-position. researchgate.net Isotope labeling studies have confirmed that the newly introduced hydroxyl group originates from hydrogen peroxide, classifying the mechanism as a peroxygenation. researchgate.net While this specific study focuses on the synthesis of the corresponding acid, the principle of oxidative attack at the aromatic ring is directly relevant to the hydroxyphenyl moiety of the methyl ester derivative. The mechanism for arene hydroxylation by peroxygenases is understood to involve epoxide intermediates that subsequently rearrange to form the phenol (B47542). researchgate.net

Beyond enzymatic reactions, phenols are generally susceptible to oxidation by chemical reagents to form quinones or polymeric materials, although specific studies detailing these transformations for Methyl 2-(4-hydroxyphenoxy)propanoate are not extensively documented in the reviewed literature.

Reductive Modifications of the Ester Functional Group

The ester functional group in Methyl 2-(4-hydroxyphenoxy)propanoate can undergo reduction to yield a primary alcohol. This transformation is typically achieved using powerful reducing agents, as esters are less reactive towards nucleophiles than aldehydes or ketones. ucalgary.ca

Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this type of reduction, as less reactive hydrides like sodium borohydride (B1222165) (NaBH₄) are generally ineffective. ucalgary.ca The reaction mechanism involves a two-step process. First, a hydride ion (H⁻) from LiAlH₄ performs a nucleophilic attack on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the methoxide (B1231860) (⁻OCH₃) leaving group to produce an aldehyde intermediate. ucalgary.cayoutube.com Because aldehydes are more reactive than esters, the aldehyde is immediately reduced in a second step by another equivalent of hydride, yielding a primary alcohol upon acidic workup. ucalgary.cayoutube.com

Applying this to Methyl 2-(4-hydroxyphenoxy)propanoate, the expected product would be 2-(4-hydroxyphenoxy)propan-1-ol.

Table 1: General Scheme for Ester Reduction

| Reactant | Reagent | Intermediate | Final Product (after workup) |

|---|

Nucleophilic Substitution Reactions and Formation of Functionalized Derivatives

Nucleophilic substitution reactions can occur at different sites on the Methyl 2-(4-hydroxyphenoxy)propanoate molecule. The synthesis of the compound itself often involves a nucleophilic substitution, specifically a Williamson ether synthesis, where the phenoxide ion of 4-hydroxyphenol acts as a nucleophile, attacking an electrophilic carbon in a propionate (B1217596) derivative like methyl 2-chloropropionate. ontosight.ai

Once formed, the molecule can undergo further functionalization. The phenolic hydroxyl group is acidic and can be deprotonated by a base to form a phenoxide. This phenoxide can then act as a nucleophile in subsequent reactions. For example, it can react with alkyl halides to form a new ether linkage, a process known as O-alkylation. This allows for the synthesis of a wide array of functionalized derivatives where the phenolic proton is replaced by another organic group.

Another potential site for nucleophilic substitution is the ester group, as seen in hydrolysis and transesterification reactions, which proceed via a nucleophilic acyl substitution mechanism. These are discussed in detail in sections 3.4 and 3.5.

Hydrolysis of the Ester Linkage to Yield Corresponding Carboxylic Acids

One of the most fundamental reactions of Methyl 2-(4-hydroxyphenoxy)propanoate is the hydrolysis of its methyl ester group to form the corresponding carboxylic acid, 2-(4-hydroxyphenoxy)propanoic acid. ontosight.ai This reaction can be catalyzed by either acid or base and is a key step in the synthesis of various biologically active compounds, as the resulting carboxylic acid can be further modified. ontosight.aichemicalbook.com

Base-catalyzed hydrolysis, or saponification, is a common method. For instance, treating Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate with sodium hydroxide (B78521) in water leads to the formation of the sodium salt of the carboxylic acid, which is then protonated in an acidic workup to yield the final product. chemicalbook.com This process is effectively irreversible because the final carboxylate anion is resonance-stabilized and shows little affinity for the alcohol nucleophile.

Acid-catalyzed hydrolysis is a reversible process that follows the classic mechanism for ester hydrolysis. The reaction is initiated by the protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water.

Table 2: Conditions for Hydrolysis of Methyl 2-(4-hydroxyphenoxy)propanoate

| Catalyst | Reagents | Temperature | Duration | Product | Reference |

|---|

Transesterification Processes for Ester Exchange

Transesterification is a process where the alkoxy group of an ester is exchanged with another alkoxy group from an alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com For Methyl 2-(4-hydroxyphenoxy)propanoate, this would involve reacting it with an alcohol (R'-OH) to produce a new ester, R'-2-(4-hydroxyphenoxy)propanoate, and methanol (B129727).

Under basic conditions, the mechanism is initiated by a nucleophilic attack of an alkoxide ion (R'O⁻) on the ester's carbonyl carbon. This forms a tetrahedral intermediate, which then eliminates a methoxide ion (CH₃O⁻) to yield the new ester. masterorganicchemistry.com

Under acidic conditions, the carbonyl oxygen is first protonated by the acid catalyst. This enhances the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic alcohol (R'-OH). A series of proton transfer steps leads to the elimination of methanol and formation of the new ester. masterorganicchemistry.com To drive the reaction to completion, the alcohol reactant is often used as the solvent. masterorganicchemistry.com

While specific examples of transesterification starting from Methyl 2-(4-hydroxyphenoxy)propanoate are not detailed in the provided search results, the reverse process—the esterification of 2-(4-hydroxyphenoxy)propionic acid with methanol to produce the methyl ester—is well-documented. A multi-stage catalytic process using an acid catalyst like hydrochloric acid in an excess of methanol is used for its preparation. google.com

Mechanistic Studies of Catalyzed Reactions

The mechanisms of the key catalyzed reactions involving Methyl 2-(4-hydroxyphenoxy)propanoate are well-established in organic chemistry.

Acid-Catalyzed Esterification/Hydrolysis : The mechanism for the acid-catalyzed formation of the ester from its corresponding carboxylic acid involves several equilibrium steps. google.com It begins with the protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack from the alcohol (methanol). After proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the ester. The hydrolysis mechanism is the microscopic reverse of this process.

Base-Catalyzed Hydrolysis (Saponification) : This is a two-step addition-elimination mechanism. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. The resulting tetrahedral intermediate then expels the methoxide ion, which is a better leaving group than the hydroxide ion, to form the carboxylic acid. A final, irreversible acid-base reaction between the carboxylic acid and the methoxide or hydroxide in the medium forms the carboxylate salt.

Transesterification : As described in section 3.5, both acid- and base-catalyzed transesterification reactions proceed via a nucleophilic acyl substitution pathway, involving the formation and collapse of a tetrahedral intermediate. masterorganicchemistry.com

Investigations into Enzyme Interaction and Biochemical Pathways (e.g., in herbicide biosynthesis)

Methyl 2-(4-hydroxyphenoxy)propanoate and its derivatives are significant in biochemical contexts, particularly as intermediates in the synthesis of agrochemicals. chemimpex.comchemicalbook.com The (R)-enantiomer is a precursor in the synthesis of Fluazifop, a selective herbicide that functions by inhibiting the acetyl-CoA carboxylase enzyme in grasses. chemicalbook.com

The compound's structure lends itself to interactions with enzymes. It is utilized in biochemical research to explore enzyme interactions and understand metabolic pathways. chemimpex.com A key example of a relevant biochemical transformation is the regioselective hydroxylation of aromatic compounds by enzymes like peroxygenases. researchgate.net A study on the peroxygenase from the fungus Agrocybe aegerita demonstrated the specific hydroxylation of 2-phenoxypropionic acid to 2-(4-hydroxyphenoxy)propionic acid. researchgate.net This enzymatic reaction is notable for its ability to install a hydroxyl group at a specific position on the aromatic ring under mild conditions, a challenging transformation using conventional chemical methods. researchgate.net This highlights a biochemical pathway for synthesizing the core structure of the target molecule, which is crucial for the subsequent production of herbicides.

Analytical Methodologies for Characterization and Stereochemical Purity of Methyl 2 4 Hydroxyphenoxy Propanoate

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis and purification of Methyl 2-(4-hydroxyphenoxy)propanoate. The selection of a specific chromatographic technique is dictated by the analytical objective, whether it be resolving enantiomers, quantifying the compound, or isolating it from a complex mixture.

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the chiral resolution of Methyl 2-(4-hydroxyphenoxy)propanoate. The separation of its enantiomers, (R)- and (S)-forms, is paramount as they can exhibit different biological activities. nih.gov Chiral stationary phases (CSPs) are instrumental in this process, enabling the differential interaction of each enantiomer and thus their separation. nih.govnih.gov

Polysaccharide-based columns, such as those with amylose (B160209) or cellulose (B213188) derivatives, have demonstrated success in achieving enantioseparation for similar compounds. nih.gov The choice of mobile phase, often a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, along with additives such as acetic acid, can be optimized to enhance resolution. nih.gov Furthermore, temperature is a critical parameter that can influence both the retention times and the enantioselectivity of the separation. nih.gov

The enantiomeric excess (ee), a measure of the purity of one enantiomer over the other, is determined by integrating the peak areas of the two enantiomers in the chromatogram. A validated HPLC method will demonstrate linearity, precision, accuracy, and robustness, ensuring reliable quantification of the enantiomeric purity. nih.govresearchgate.net For instance, a method could be validated over a concentration range for both the major enantiomer and the impurity enantiomer, with defined limits of detection (LOD) and quantification (LOQ). nih.govresearchgate.net

Table 1: Illustrative HPLC Method Parameters for Chiral Resolution

| Parameter | Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., Polysaccharide-based) |

| Mobile Phase | Acetonitrile/Water/Acetic Acid mixture |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 20°C |

| Detection | UV at a specific wavelength |

| Injection Volume | 20 µL |

For quantitative analysis, a validated GC method will establish linearity by analyzing a series of calibration standards. jppres.com Precision is assessed through replicate injections, and accuracy is determined by recovery studies. jppres.comnih.gov The specificity of the method ensures that there is no interference from other components in the sample matrix. jppres.comnih.gov

To assess optical purity, the enantiomers of Methyl 2-(4-hydroxyphenoxy)propanoate can be converted into diastereomers using a chiral derivatizing agent. These diastereomers, having different physical properties, can then be separated and quantified on a standard achiral GC column. The ratio of the peak areas of the diastereomers corresponds to the enantiomeric ratio of the original sample.

Table 2: Representative GC Method Validation Parameters

| Parameter | Specification |

|---|---|

| Linearity (R²) | > 0.99 |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98-102% |

| LOD | Defined concentration (e.g., µg/mL) |

| LOQ | Defined concentration (e.g., µg/mL) |

Column chromatography is an essential preparative technique for the purification and isolation of Methyl 2-(4-hydroxyphenoxy)propanoate from reaction mixtures or crude products. mdpi.com This method separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, and their solubility in a mobile phase (eluent). mdpi.com

The process involves packing a column with the stationary phase and loading the crude sample onto the top. A solvent or a mixture of solvents is then passed through the column. mdpi.com Components of the mixture travel down the column at different rates, allowing for their separation. For Methyl 2-(4-hydroxyphenoxy)propanoate, a common mobile phase might consist of a mixture of a non-polar solvent like petroleum ether or hexane (B92381) and a more polar solvent such as ethyl acetate. mdpi.com The polarity of the eluent is often gradually increased to facilitate the elution of compounds with varying polarities.

The effectiveness of the separation is monitored by techniques like Thin-Layer Chromatography (TLC). Fractions are collected as the eluent exits the column, and those containing the pure compound are combined and the solvent is evaporated to yield the purified Methyl 2-(4-hydroxyphenoxy)propanoate. Recrystallization from a suitable solvent system, such as toluene (B28343) and hexane, can be employed as a final purification step to achieve high purity. google.com

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation and confirmation of the identity of Methyl 2-(4-hydroxyphenoxy)propanoate.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of Methyl 2-(4-hydroxyphenoxy)propanoate. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular structure. st-andrews.ac.uk

The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their connectivity. For Methyl 2-(4-hydroxyphenoxy)propanoate, distinct signals are expected for the aromatic protons, the methine proton, the methyl protons of the propanoate group, and the methyl ester protons. docbrown.infoyoutube.com The chemical shifts (δ) of these protons and the spin-spin coupling patterns provide valuable structural information. docbrown.infoyoutube.com

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. vaia.com Each unique carbon atom in Methyl 2-(4-hydroxyphenoxy)propanoate will give a distinct signal. The chemical shifts of the carbonyl carbon, the aromatic carbons, the carbon attached to the oxygen, and the methyl carbons are all characteristic and aid in confirming the structure. vaia.com Two-dimensional NMR techniques, such as COSY and HSQC, can be used for a more detailed and definitive assignment of all proton and carbon signals. st-andrews.ac.uk

Table 3: Predicted ¹³C NMR Chemical Shifts for Methyl Propanoate (as an illustrative example)

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| Carbonyl Carbon | ~174.9 |

| -OCH₃ | ~51.5 |

| -CH₂- | ~27.5 |

| -CH₃ | ~9.2 |

Note: These are typical values for a similar structure and may vary for Methyl 2-(4-hydroxyphenoxy)propanoate. vaia.com

Mass Spectrometry (MS) is used to determine the molecular weight of Methyl 2-(4-hydroxyphenoxy)propanoate and to gain insight into its structure through fragmentation analysis. The mass spectrum displays the mass-to-charge ratio (m/z) of the molecular ion ([M]⁺) and various fragment ions. The molecular weight of Methyl 2-(4-hydroxyphenoxy)propanoate is 196.20 g/mol . nih.govsigmaaldrich.comscbt.com

The molecular ion peak in the mass spectrum confirms the molecular weight of the compound. The fragmentation pattern, which results from the cleavage of specific bonds within the molecule upon ionization, provides a fingerprint that can be used for identification. docbrown.info Analysis of the masses of the fragment ions can help to piece together the structure of the molecule. For example, the loss of a methoxy (B1213986) group (-OCH₃) or a carboxymethyl group (-COOCH₃) would result in characteristic fragment ions. docbrown.info

Table 4: Key Properties of Methyl 2-(4-hydroxyphenoxy)propanoate

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂O₄ |

| Molecular Weight | 196.20 g/mol |

| CAS Number | 60075-04-9 |

| Appearance | White or off-white crystalline solid |

| Melting Point | 64-67 °C |

Theoretical Chemistry and Computational Studies of Methyl 2 4 Hydroxyphenoxy Propanoate

Molecular Structure, Conformation, and Electronic Properties using Quantum Chemical Methods

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of Methyl 2-(4-hydroxyphenoxy)propanoate. These computational approaches allow for the precise calculation of the molecule's three-dimensional structure, conformational stability, and electronic properties.

The structure of Methyl 2-(4-hydroxyphenoxy)propanoate consists of a central propanoate group, with a methyl ester at one end and a 4-hydroxyphenoxy group attached to the alpha-carbon. ontosight.ai DFT calculations, often using a basis set like B3LYP/6-311++G(2d, 2p), can determine the most stable (lowest energy) conformation by analyzing the potential energy surface related to the rotation around its key dihedral angles. researchgate.net These calculations provide optimized bond lengths, bond angles, and torsion angles that correspond to the molecule's preferred geometry.

Electronic properties derived from these quantum chemical calculations offer a deeper understanding of the molecule's reactivity. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. researchgate.net The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. Furthermore, Natural Bond Orbital (NBO) analysis can be performed to understand charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites within the molecule. researchgate.net

Table 1: Calculated Molecular Properties of Methyl 2-(4-hydroxyphenoxy)propanoate via DFT (Note: The following values are representative examples of parameters that would be obtained from DFT calculations.)

| Property | Representative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons; related to electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest unoccupied orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Correlates with chemical stability; a larger gap implies higher stability. researchgate.net |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |

Computational Modeling of Reaction Mechanisms and Kinetics

Computational modeling is a powerful tool for investigating the mechanisms and kinetics of chemical reactions involving Methyl 2-(4-hydroxyphenoxy)propanoate. The synthesis of this compound typically involves the reaction of 4-hydroxyphenol with methyl 2-chloropropionate. ontosight.ai This nucleophilic substitution reaction can be modeled to understand its energy profile and determine the most likely pathway.

Using quantum chemical methods, researchers can map the entire reaction coordinate from reactants to products. This involves locating the transition state (TS)—the highest energy point along the reaction path—and calculating its structure and energy. The energy difference between the reactants and the transition state, known as the activation energy (Ea), is a critical factor in determining the reaction rate. A lower activation energy corresponds to a faster reaction.

Theoretical studies on the decomposition of related methyl esters have demonstrated the utility of these methods in predicting reaction products and understanding complex pyrolysis mechanisms. researchgate.net For the synthesis of Methyl 2-(4-hydroxyphenoxy)propanoate, computational models can help optimize reaction conditions (e.g., solvent, temperature) by predicting how these variables affect the activation energy and reaction kinetics.

Stereochemical Analysis and Chiral Recognition Mechanisms

Methyl 2-(4-hydroxyphenoxy)propanoate possesses a chiral center at the second carbon of the propanoate chain, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)- and (S)-Methyl 2-(4-hydroxyphenoxy)propanoate. nih.govsigmaaldrich.com The specific stereochemistry is crucial, as enantiomers often exhibit different biological activities. For instance, the (R)-enantiomer is a key intermediate in the synthesis of certain herbicides. chemicalbook.com

Computational methods are employed to study these stereochemical aspects. The absolute configuration of each enantiomer can be confirmed by comparing computationally predicted optical rotation values with experimentally measured data. sigmaaldrich.com

Furthermore, computational modeling can elucidate chiral recognition mechanisms. This involves simulating the interaction between the enantiomers of Methyl 2-(4-hydroxyphenoxy)propanoate and a chiral entity, such as a chiral catalyst, a chiral stationary phase in chromatography, or the active site of an enzyme. By calculating the binding energies of the diastereomeric complexes formed between each enantiomer and the chiral selector, one can predict which enantiomer will bind more strongly, explaining the basis of chiral separation or stereospecific biological activity.

Molecular Dynamics Simulations of Compound Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the behavior and interactions of Methyl 2-(4-hydroxyphenoxy)propanoate over time. Unlike quantum methods that focus on static electronic structure, MD uses classical mechanics and force fields (e.g., COMPASS, MMFF94x) to simulate the movement of atoms and molecules. nih.govtaylorfrancis.com

An MD simulation typically places the molecule of interest in a simulated environment, such as a box of water molecules, to study its solvation and conformational flexibility. nih.gov The simulation tracks the trajectory of each atom over a set period (from nanoseconds to microseconds), providing insights into how the molecule interacts with its surroundings. mdpi.com

For Methyl 2-(4-hydroxyphenoxy)propanoate, MD simulations could be used to study its interaction with biological membranes. By placing the compound near a simulated lipid bilayer, one could observe its potential to permeate the membrane, its preferred orientation within the lipid environment, and the specific intermolecular forces (e.g., hydrogen bonds, van der Waals forces) that govern these interactions. mdpi.com

Table 2: Typical Parameters for a Molecular Dynamics Simulation

| Parameter | Example Setting | Purpose |

| Force Field | MMFF94x | Defines the potential energy function for atoms and bonds in the system. nih.gov |

| Solvent | Water (TIP3P model) | Simulates an aqueous physiological environment. nih.gov |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature to mimic laboratory conditions. taylorfrancis.com |

| Temperature | 310 K | Simulates human body temperature. |

| Simulation Time | 100 ns | Duration over which the system's dynamics are observed. |

Application of Molecular Docking in Enzyme-Substrate Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) to the active site of another (a receptor, typically a protein or enzyme). nih.gov This method is invaluable for understanding how a molecule like Methyl 2-(4-hydroxyphenoxy)propanoate, or its derivatives, might function as an enzyme inhibitor.

Given that this compound is an intermediate for herbicides that inhibit enzymes like acetyl-CoA carboxylase, molecular docking can be used to study its interaction with the enzyme's binding site. chemicalbook.com The process involves preparing the 3D structures of both the ligand (the compound) and the receptor. A docking algorithm then systematically samples numerous positions and orientations of the ligand within the receptor's active site, calculating a "docking score" for each pose, which estimates the binding affinity. jbcpm.comjaper.in

The results of a docking study can identify the most stable binding pose and the key amino acid residues in the enzyme's active site that interact with the ligand. scienceopen.com These interactions often include hydrogen bonds, hydrophobic interactions, and electrostatic forces. This information is critical for structure-based drug design and for explaining the mechanism of action of biologically active molecules. japer.inscienceopen.com

Table 3: Hypothetical Molecular Docking Results for a Derivative of Methyl 2-(4-hydroxyphenoxy)propanoate against an Enzyme Target

| Parameter | Result | Interpretation |

| Binding Affinity | -8.5 kcal/mol | A strong negative value indicates favorable and stable binding within the enzyme's active site. jbcpm.com |

| Interacting Residues | Tyr355, Arg120, Val349 | Specific amino acids forming key interactions with the ligand. japer.in |

| Hydrogen Bonds | 2 (with Arg120, Tyr355) | Strong, directional interactions that anchor the ligand in the binding pocket. japer.in |

| Hydrophobic Interactions | Val349, Leu352 | Non-polar interactions contributing to the overall binding stability. |

Emerging Research Avenues and Future Perspectives for Methyl 2 4 Hydroxyphenoxy Propanoate

Development of Green Chemistry Approaches for Sustainable Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of Methyl 2-(4-hydroxyphenoxy)propanoate to minimize environmental impact and improve efficiency. Key areas of development include maximizing atom economy, utilizing phase-transfer catalysis, and employing greener solvents.

Atom Economy: This principle aims to maximize the incorporation of all materials used in the process into the final product. primescholars.commonash.edu In the synthesis of Methyl 2-(4-hydroxyphenoxy)propanoate, this involves designing reaction pathways that generate minimal byproducts. rsc.org For instance, addition reactions are inherently more atom-economical than substitution or elimination reactions. primescholars.com Researchers are exploring catalytic processes that facilitate the direct addition of reactants, thereby reducing waste. nih.gov

Phase-Transfer Catalysis (PTC): PTC is a powerful technique for carrying out reactions between reactants in immiscible phases. crdeepjournal.org In the synthesis of Methyl 2-(4-hydroxyphenoxy)propanoate, which typically involves the reaction of a water-soluble phenoxide with a water-insoluble alkylating agent, PTC can enhance reaction rates and yields. ontosight.ai By using a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, the phenoxide anion can be transported into the organic phase to react with the methyl 2-chloropropionate. ontosight.aicrdeepjournal.org This method can reduce the need for harsh organic solvents and high temperatures.

Green Solvents: The choice of solvent is a critical aspect of green synthesis. Traditional volatile organic compounds (VOCs) are being replaced with more environmentally benign alternatives. researchgate.netnih.gov For the synthesis of Methyl 2-(4-hydroxyphenoxy)propanoate, research is focused on identifying and utilizing green solvents such as bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and γ-valerolactone (GVL), which are derived from renewable resources and have a lower environmental footprint. researchgate.netsemanticscholar.org

Below is an interactive data table summarizing green chemistry approaches for the synthesis of Methyl 2-(4-hydroxyphenoxy)propanoate.

| Green Chemistry Approach | Principle | Application in Synthesis | Potential Benefits |

| Atom Economy | Maximize incorporation of reactants into the final product. primescholars.com | Designing synthetic routes with fewer byproducts. rsc.org | Reduced waste, lower material costs. monash.edu |

| Phase-Transfer Catalysis | Facilitate reactions between reactants in different phases. crdeepjournal.org | Enhancing the reaction between aqueous phenoxide and organic alkylating agent. | Increased reaction rates, milder reaction conditions, reduced solvent usage. |

| Green Solvents | Use of environmentally friendly solvents. nih.gov | Replacing traditional VOCs with bio-based or less toxic alternatives. researchgate.net | Reduced pollution, improved worker safety. |

Innovations in Biocatalysis and Enzyme Engineering for Chiral Synthesis

The biological activity of many agrochemicals derived from Methyl 2-(4-hydroxyphenoxy)propanoate is often associated with a specific enantiomer. chemimpex.com Therefore, the development of stereoselective synthetic methods is crucial. Biocatalysis, using enzymes or whole microorganisms, offers a highly efficient and environmentally friendly approach to producing enantiomerically pure compounds. nih.govnih.gov

Enzyme-Catalyzed Reactions: Enzymes such as lipases, esterases, and dehydrogenases can be employed for the chiral resolution of racemic mixtures or for the asymmetric synthesis of the desired enantiomer of Methyl 2-(4-hydroxyphenoxy)propanoate. nih.govunimi.it These reactions are typically performed under mild conditions, leading to high enantioselectivity and minimizing the formation of unwanted byproducts. nih.gov

Whole-Cell Biotransformations: The use of whole microbial cells can be advantageous as it eliminates the need for enzyme purification and allows for the in-situ regeneration of cofactors. nih.gov Microorganisms can be engineered to overexpress specific enzymes, enhancing the efficiency of the biotransformation process. nih.gov

Enzyme Engineering: Advances in protein engineering and directed evolution allow for the modification of enzymes to improve their stability, activity, and selectivity for specific substrates like the precursors of Methyl 2-(4-hydroxyphenoxy)propanoate. nih.gov This tailored approach can lead to the development of highly efficient and specific biocatalysts for industrial-scale production.

The following table presents a summary of biocatalytic approaches for the chiral synthesis of Methyl 2-(4-hydroxyphenoxy)propanoate.

| Biocatalytic Approach | Description | Advantages |

| Enzyme-Catalyzed Reactions | Use of isolated enzymes (e.g., lipases, esterases) for chiral resolution or asymmetric synthesis. nih.gov | High enantioselectivity, mild reaction conditions, reduced byproducts. |

| Whole-Cell Biotransformations | Utilization of whole microorganisms to catalyze the desired reaction. nih.gov | No enzyme purification needed, cofactor regeneration. |

| Enzyme Engineering | Modification of enzymes to enhance their properties for a specific reaction. nih.gov | Improved stability, activity, and selectivity. |

Advanced Analytical Techniques for Trace Analysis and Environmental Monitoring

The widespread use of herbicides derived from Methyl 2-(4-hydroxyphenoxy)propanoate necessitates the development of sensitive and reliable analytical methods for their detection in environmental samples. chemicalbook.comchemicalbook.com

Chromatographic Methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are the most commonly used techniques for the determination of phenoxypropionate herbicides. iastate.edu These methods offer high sensitivity and selectivity, allowing for the detection of trace amounts of these compounds in complex matrices like soil and water.

Immunoassays: Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA) and fluorescence polarization immunoassay (FPIA), are emerging as rapid and cost-effective screening tools. iastate.edunih.gov These methods are based on the specific binding of antibodies to the target analyte. iastate.edu FPIA, in particular, is a homogeneous assay that does not require separation steps, making it suitable for on-site analysis. publichealthtoxicology.com The development of specific antibodies for Methyl 2-(4-hydroxyphenoxy)propanoate and its derivatives would enable their rapid detection in environmental samples. mdpi.com

The table below compares different analytical techniques for the detection of Methyl 2-(4-hydroxyphenoxy)propanoate and its derivatives.

| Analytical Technique | Principle | Advantages | Disadvantages |

| HPLC/GC-MS | Separation based on chromatography, detection based on mass-to-charge ratio. iastate.edu | High sensitivity, high selectivity, suitable for complex matrices. | Expensive equipment, requires skilled personnel, time-consuming sample preparation. iastate.edu |

| ELISA | Antigen-antibody binding with an enzymatic reporter. iastate.edu | High sensitivity, high throughput. | Multi-step procedure, potential for cross-reactivity. |

| FPIA | Competitive immunoassay based on fluorescence polarization. nih.govpublichealthtoxicology.com | Rapid, homogeneous (no separation steps), suitable for on-site analysis. publichealthtoxicology.com | May have lower sensitivity than chromatographic methods. |

Exploration of New Applications in Sustainable Agriculture Chemistry

Beyond its role as an intermediate for conventional herbicides, research is exploring new applications of Methyl 2-(4-hydroxyphenoxy)propanoate and its derivatives in sustainable agriculture.

Allelopathic Potential: Allelochemicals are compounds produced by plants that can influence the growth of other plants. Some fatty acid methyl esters have shown herbicidal potential. nih.gov Research into the allelopathic properties of Methyl 2-(4-hydroxyphenoxy)propanoate could lead to the development of natural herbicides for weed management.

Controlled-Release Formulations: Encapsulating derivatives of Methyl 2-(4-hydroxyphenoxy)propanoate in controlled-release formulations can improve their efficacy and reduce their environmental impact. These formulations release the active ingredient slowly over time, maintaining an effective concentration in the target area while minimizing leaching and runoff.

Computational Design of Novel Derivatives with Tailored Reactivity

Computational chemistry plays a vital role in the design of new molecules with desired properties, reducing the need for extensive and costly experimental work.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com These models can be used to predict the herbicidal activity of new derivatives of Methyl 2-(4-hydroxyphenoxy)propanoate and to identify the key structural features responsible for their activity. nih.gov

Molecular Docking and Molecular Dynamics: These techniques are used to study the interaction between a molecule and its biological target, such as an enzyme. nih.gov By understanding these interactions, it is possible to design more potent and selective inhibitors. For example, molecular docking can be used to predict how different derivatives of Methyl 2-(4-hydroxyphenoxy)propanoate will bind to the active site of acetyl-CoA carboxylase, a key enzyme in fatty acid biosynthesis in plants. nih.gov

The following table outlines the application of computational design in developing novel derivatives.

| Computational Tool | Application | Outcome |

| QSAR | Predict biological activity based on chemical structure. mdpi.com | Identification of key structural features for desired activity, prediction of potency of new derivatives. nih.gov |

| Molecular Docking | Simulate the binding of a molecule to a target protein. nih.gov | Understanding of binding modes, design of more potent and selective inhibitors. |

| Molecular Dynamics | Simulate the movement of atoms and molecules over time. nih.gov | Assessment of the stability of the ligand-protein complex. |

Q & A

Q. What are the recommended synthetic routes for Methyl 2-(4-hydroxyphenoxy)propanoate, and how can reaction conditions be optimized for higher yields?

Methyl 2-(4-hydroxyphenoxy)propanoate can be synthesized via esterification of 2-(4-hydroxyphenoxy)propanoic acid using methanol under acid catalysis. Optimization involves monitoring reaction temperature (typically 60–80°C), stoichiometric ratios of reactants, and catalyst concentration (e.g., sulfuric acid or p-toluenesulfonic acid). For purification, recrystallization from ethanol/water mixtures is effective. Intermediate steps may require protection of the phenolic hydroxyl group to prevent side reactions .

Q. What analytical techniques are most reliable for characterizing Methyl 2-(4-hydroxyphenoxy)propanoate and its intermediates?

- NMR spectroscopy : H and C NMR can confirm the ester group and aromatic substitution pattern.

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) is used to assess purity, especially for detecting residual starting materials like 4-hydroxyphenoxy derivatives.

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- FT-IR : Confirms ester carbonyl (C=O stretch at ~1740 cm) and phenolic O–H (broad peak at ~3300 cm) .

Q. What safety protocols are critical when handling Methyl 2-(4-hydroxyphenoxy)propanoate in the laboratory?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to minimize inhalation risks.

- Decontamination : Immediate washing with water is required for skin exposure. Contaminated clothing must be removed and cleaned separately .

- Storage : Keep in airtight containers away from oxidizing agents and heat sources .

Advanced Research Questions

Q. How does the enantiomeric purity of Methyl 2-(4-hydroxyphenoxy)propanoate influence its metabolic pathways in biological systems?

Enantioselective metabolism has been observed in related esters (e.g., fenoxaprop-ethyl). The (R)-enantiomer of Methyl 2-(4-hydroxyphenoxy)propanoate may undergo faster hydrolysis to 2-(4-hydroxyphenoxy)propanoic acid via esterases, while the (S)-enantiomer could persist longer, altering toxicity profiles. Chiral HPLC or capillary electrophoresis is recommended to monitor enantiomeric ratios in in vitro metabolic assays .

Q. What experimental models are suitable for assessing the environmental toxicity of Methyl 2-(4-hydroxyphenoxy)propanoate and its degradation products?

- Earthworm assays : Acute toxicity studies (e.g., LC determination) using Eisenia fetida can evaluate soil contamination risks.

- Aquatic models : Zebrafish embryos are used to study developmental toxicity of hydrolyzed products like 2-(4-hydroxyphenoxy)propanoic acid.

- Microbial degradation : Soil microcosm experiments with GC-MS tracking can identify persistent intermediates .

Q. How can conflicting data on the stability of Methyl 2-(4-hydroxyphenoxy)propanoate under varying pH conditions be resolved?

Contradictory stability reports may arise from differences in solvent systems or buffer compositions. A systematic approach includes:

Q. What strategies mitigate interference from phenolic byproducts during the quantification of Methyl 2-(4-hydroxyphenoxy)propanoate in complex matrices?

- Derivatization : Use silylation agents (e.g., BSTFA) to enhance GC-MS sensitivity for phenolic impurities.

- SPE cleanup : C18 solid-phase extraction columns can isolate the ester from polar degradation products.

- Internal standards : Deuterated analogs (e.g., Methyl 2-(4-hydroxyphenoxy-d)propanoate) improve accuracy in LC-MS workflows .

Q. What mechanistic insights explain the anti-inflammatory activity of Methyl 2-(4-hydroxyphenoxy)propanoate derivatives?

Structural analogs (e.g., 2-(4-ethylphenyl)propanoic acid) inhibit cyclooxygenase-2 (COX-2) via competitive binding to the arachidonic acid pocket. Molecular docking simulations and site-directed mutagenesis studies are recommended to validate interactions. In vivo models (e.g., carrageenan-induced rat paw edema) can correlate dose-response relationships with COX-2 suppression .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.